7-(bromomethyl)-3-chloro-1-benzothiophene
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Overview
Description
7-(bromomethyl)-3-chloro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromomethyl and chloro substituents on the benzothiophene core makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(bromomethyl)-3-chloro-1-benzothiophene typically involves the bromination of 3-chloro-1-benzothiophene. One common method is to react 3-chloro-1-benzothiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the 7-position of the benzothiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
7-(bromomethyl)-3-chloro-1-benzothiophene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Electrophilic Aromatic Substitution: The chloro substituent can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzothiophene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or acyl chlorides can be used under controlled conditions to introduce various functional groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted benzothiophenes, azides, thiols, and various functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
7-(bromomethyl)-3-chloro-1-benzothiophene has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 7-(bromomethyl)-3-chloro-1-benzothiophene involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The chloro substituent can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 7-(bromomethyl)-3-chloro-1-benzofuran
- 7-(bromomethyl)-3-chloro-1-benzopyran
- 7-(bromomethyl)-3-chloro-1-benzonitrile
Uniqueness
7-(bromomethyl)-3-chloro-1-benzothiophene is unique due to the presence of both bromomethyl and chloro substituents on the benzothiophene core. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations. The compound’s structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
CAS No. |
88415-30-9 |
---|---|
Molecular Formula |
C9H6BrClS |
Molecular Weight |
261.6 |
Purity |
95 |
Origin of Product |
United States |
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